

An In-depth Technical Guide to 3,5-Dimethylheptane: IUPAC Nomenclature and Structure

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Compound of Interest		
Compound Name:	3,5-Dimethylheptane	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the branched-chain alkane **3,5- Dimethylheptane**, focusing on its systematic IUPAC nomenclature, chemical structure, and physicochemical properties. This document is intended to serve as a technical resource for professionals in the fields of chemistry and drug development.

IUPAC Nomenclature

The systematic naming of organic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). These rules ensure that every distinct compound has a unique and unambiguous name. The IUPAC name for **3,5- Dimethylheptane** is derived by following a specific set of steps for naming branched alkanes. [1][2][3]

The naming protocol is as follows:

- Identify the Parent Chain: The first step is to identify the longest continuous chain of carbon atoms in the molecule.[1][3] In this case, the longest chain consists of seven carbon atoms, which corresponds to the parent alkane "heptane".
- Number the Parent Chain: The chain is numbered from the end that gives the substituent groups the lowest possible locants (numbers).[1][4] Numbering from either direction results



in the substituents being on carbons 3 and 5.

- Identify and Name Substituents: The groups attached to the parent chain are identified. In this molecule, there are two methyl (-CH₃) groups.
- Assemble the Full Name: The full name is constructed by listing the substituents in alphabetical order, preceded by their locants.[3][4] Since both substituents are methyl groups, the prefix "di-" is used to indicate their quantity. The locants are separated by commas, and a hyphen separates the numbers from the substituent name. Therefore, the name is 3,5-dimethylheptane.[5][6][7]

The logical workflow for determining the IUPAC name is illustrated in the diagram below.



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Caption: Logical workflow for the IUPAC nomenclature of **3,5-Dimethylheptane**.

Chemical Structure

3,5-Dimethylheptane is a saturated hydrocarbon with the molecular formula C₉H₂₀.[5][6][7][8] It is a structural isomer of nonane. Structurally, it consists of a seven-carbon backbone (heptane) with two methyl group branches located at the third and fifth carbon positions.[6] This branching influences its physical properties, such as its boiling point and density, when compared to its linear isomer, nonane.[6]

The two-dimensional structure of the molecule is depicted below.

Caption: 2D chemical structure of **3,5-Dimethylheptane**.

Physicochemical Properties

3,5-Dimethylheptane is a colorless and flammable liquid. As a nonpolar compound, it is insoluble in water but soluble in many organic solvents like hexane, benzene, and chloroform. [9] A summary of its key quantitative properties is presented in the table below.



Property	Value	Unit	Reference(s)
Identifiers			
IUPAC Name	3,5-Dimethylheptane	-	[5][6][7]
CAS Number	926-82-9	-	[5][6][7]
Molecular Formula	C ₉ H ₂₀	-	[5][6][7][8]
Molecular Properties			
Molecular Weight	128.26	g/mol	[5][6][8]
Physical Properties			
Boiling Point	136	°C	[6]
Density	0.73	g/cm³	[6]
Flash Point	23	°C	[6]
Refractive Index	1.404 (at 20°C)	-	[6]
Thermodynamic Properties			
Standard Gibbs Free Energy of Formation (ΔfG°)	20.02	kJ/mol	[10]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-239.65	kJ/mol	[10]
Enthalpy of Vaporization at Standard Conditions (ΔναρΗ°)	34.85	kJ/mol	[10]
Solubility			
Octanol/Water Partition Coefficient (logPoct/wat)	3.469	-	[10]



Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **3,5-Dimethylheptane** are highly specific and typically found within specialized chemical literature or patented procedures. However, general synthetic approaches can be described.

Historically, branched alkanes like **3,5-dimethylheptane** were synthesized and studied extensively during the development of petroleum chemistry, particularly in research focused on improving fuel properties through isomerization processes.[6] Common laboratory and industrial synthesis methods for such compounds include:

- Alkylation Reactions: This involves the reaction of smaller alkanes or alkenes with an alkylating agent, often catalyzed by a strong acid like sulfuric acid or hydrofluoric acid.
- Dehydrogenation and Isomerization: Starting with a less branched or linear alkane, a combination of dehydrogenation to form an alkene, followed by skeletal isomerization and subsequent hydrogenation, can yield the desired branched structure.[6]

For analytical characterization, Gas Chromatography (GC) is a standard method to determine purity, often coupled with Mass Spectrometry (MS) for structural confirmation.[7] The Kovats retention index, a key parameter in GC, has been experimentally determined for this compound.[5]

Professionals seeking to perform syntheses or detailed analyses should consult peer-reviewed chemical synthesis journals and established chemical databases for specific, validated experimental protocols.

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